(4S)-4-amino-5,5-dihydroxypentanoic acid
Description
Properties
IUPAC Name |
(4S)-4-amino-5,5-dihydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(5(9)10)1-2-4(7)8/h3,5,9-10H,1-2,6H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADZLMZCPSMML-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways of 4s 4 Amino 5,5 Dihydroxypentanoic Acid Analogues
Isolation from Marine Microorganisms (e.g., Thalassospira sp.)
Analogues of (4S)-4-amino-5,5-dihydroxypentanoic acid are found in natural products isolated from various bacteria. The thalassospiramides, which contain the ADPA moiety, were first isolated from the marine α-proteobacterium Thalassospira sp. (strain CNJ-328). nih.govnih.gov Subsequent research has led to the discovery of an extended family of thalassospiramide analogues from other marine bacteria, including Tistrella sp. nih.govresearchgate.net These compounds are typically obtained through cultivation of the bacteria in large-scale liquid cultures, followed by extraction of the culture broth and biomass with organic solvents. The crude extracts are then subjected to various chromatographic techniques to purify the individual thalassospiramide analogues. nih.gov
The crochelins, another class of natural products containing ADPA, have been isolated from the nitrogen-fixing bacterium Azotobacter chroococcum. researchgate.netnih.gov The discovery of crochelins involved analyzing the "chelome" of this bacterium, which refers to the complete set of iron-chelating molecules (siderophores) it produces. researchgate.netnih.gov
Identification as Constituents of Biologically Active Natural Products (e.g., Thalassospiramides, Crochelins)
The ADPA unit is an integral part of the molecular architecture of both thalassospiramides and crochelins, contributing to their unique structures and biological activities. researchgate.netnih.gov
Thalassospiramides: These are cyclic lipopeptides that have demonstrated potent biological activities, including immunosuppressive and calpain inhibitory effects. nih.govnih.govnih.gov The core structure of thalassospiramides features a peptide ring and a lipid side chain. nih.gov Within this structure, ADPA is one of several unusual amino acid residues. researchgate.netnih.gov For instance, thalassospiramide G contains both 4-amino-3,5-dihydroxy-pentanoic acid (ADPA) and another related γ-amino acid, 4-amino-5-hydroxy-penta-2-enoic acid (AHPEA). nih.gov The presence of these non-standard amino acids is a defining characteristic of the thalassospiramide family.
Crochelins: These are a novel family of siderophores, which are small molecules produced by microorganisms to scavenge for iron in the environment. researchgate.netnih.gov Crochelin A, the most abundant member of this family, utilizes the ADPA moiety as a key part of its iron-chelating framework. researchgate.netresearchgate.net The unique structure of crochelin A, featuring the ADPA unit, expands the known diversity of iron-chelating motifs used by microbial siderophores. researchgate.net
| Natural Product Family | Example Compound | Producing Organism | Biological Activity |
|---|---|---|---|
| Thalassospiramides | Thalassospiramide A, G | Thalassospira sp., Tistrella sp. | Immunosuppressive, Calpain Inhibitor |
| Crochelins | Crochelin A | Azotobacter chroococcum | Siderophore (Iron-chelating agent) |
Proposed Enzymatic Mechanisms in Biosynthesis
The biosynthesis of ADPA is proposed to occur as part of the larger nonribosomal peptide synthetase (NRPS) assembly line that produces the full thalassospiramide and crochelin molecules. researchgate.netnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govwikipedia.org
In the proposed biosynthesis of crochelins, the formation of the ADPA moiety is thought to be initiated by the enzyme CroE. researchgate.net This enzyme likely condenses a malonyl-CoA molecule with the growing peptide chain, which is attached to a peptidyl carrier protein (PCP) domain of the NRPS. researchgate.net The resulting β-keto group is then reduced to a hydroxyl group, yielding the 3-hydroxy-pentanoic acid backbone of ADPA. researchgate.net Subsequent steps would involve the introduction of the amino group at the C4 position.
The biosynthetic gene clusters for thalassospiramides also encode for hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS-PKS) enzymes. nih.gov The formation of the ADPA unit within this pathway is likely to follow a similar mechanism involving the extension of a precursor with a two-carbon unit derived from malonyl-CoA, followed by reduction and amination steps.
| Natural Product | Proposed Enzyme | Proposed Function in ADPA Formation |
|---|---|---|
| Crochelins | CroE | Condensation of malonyl-CoA and subsequent reduction of the β-keto group. |
| Thalassospiramides | NRPS-PKS module | Extension with a malonyl-CoA derived unit, reduction, and amination. |
Incorporation into Complex Peptidic Structures
The incorporation of ADPA and other non-proteinogenic amino acids into the growing peptide chain is a hallmark of nonribosomal peptide synthesis. uzh.chrsc.org This process is orchestrated by the modular architecture of the NRPS enzymes. nih.gov
Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. nih.gov An adenylation (A) domain within a module selects the specific amino acid (in this case, a precursor to ADPA or ADPA itself) and activates it as an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to a peptidyl carrier protein (PCP) domain, which tethers the growing peptide chain. nih.gov
Condensation (C) domains then catalyze the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module. uzh.ch In the case of γ-amino acids like ADPA, the peptide bond is formed with the γ-amino group. The ability of NRPS assembly lines to utilize β- and γ-amino acids, in addition to the canonical α-amino acids, greatly expands the structural diversity of the resulting natural products. rsc.orgnih.gov The sequence of modules in the NRPS dictates the final sequence of amino acids in the peptide product. wikipedia.org
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nmims.edu For (4S)-4-amino-5,5-dihydroxypentanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the signals of all proton and carbon atoms and to confirm the stereochemistry at the chiral center.
1H and 13C NMR Investigations
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The chemical shift (δ) of each nucleus is influenced by the surrounding electron density, offering clues to its functional group and position within the structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons at each carbon position. The multiplicity of these signals, resulting from spin-spin coupling with neighboring protons, helps to establish the connectivity of the carbon backbone. For instance, the proton at C4 would likely appear as a multiplet due to coupling with the protons on C3 and the geminal diol.
The ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts would be characteristic of the carboxylic acid, the carbon bearing the amino group and geminal diol, and the aliphatic carbons.
Interactive Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~2.4 | Triplet | ~7.5 |
| H3 | ~1.8-1.9 | Multiplet | - |
| H4 | ~3.5 | Multiplet | - |
| H5 | ~5.2 | Doublet | ~4.0 |
Interactive Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~178 |
| C2 | ~35 |
| C3 | ~30 |
| C4 | ~60 |
| C5 (gem-diol) | ~95 |
Note: The data presented in these tables are predicted values based on the analysis of similar compounds and general NMR principles, as specific experimental data for this compound is not widely available.
2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound. These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that show correlations between coupled protons. nih.gov COSY typically reveals protons that are two or three bonds apart, while TOCSY can show correlations between all protons within a spin system. These experiments would confirm the proton sequence along the pentanoic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons. nih.gov These experiments are key for confirming the stereochemistry at the C4 position by observing through-space interactions between the H4 proton and other protons in the molecule.
Interactive Table 3: Application of 2D NMR Techniques for the Structural Elucidation of this compound
| 2D NMR Experiment | Information Provided | Expected Correlations |
| COSY | Shows ³J(H,H) correlations (protons on adjacent carbons). | H2-H3, H3-H4, H4-H5 |
| TOCSY | Reveals all protons within a coupled spin system. | Correlations between H2, H3, H4, and H5. |
| HSQC | Correlates each proton with its directly attached carbon. | C2-H2, C3-H3, C4-H4, C5-H5 |
| HMBC | Shows long-range (²J and ³J) C-H correlations. | C1-H2, C1-H3; C4-H2, C4-H3; C5-H3, C5-H4 |
| NOESY/ROESY | Indicates through-space proximity of protons. | Used to confirm the relative stereochemistry at C4. |
X-ray Crystallography Studies of Related Enzymes and Intermediates
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in their solid, crystalline state at atomic resolution. wikipedia.org While obtaining a crystal structure of a small, flexible molecule like this compound can be challenging, X-ray crystallography is exceptionally valuable for studying how this molecule, or its metabolic precursors and analogs, interact with enzymes. nih.govnih.govnumberanalytics.com
By co-crystallizing an enzyme with its substrate, inhibitor, or an intermediate analog, researchers can visualize the precise binding interactions within the enzyme's active site. nih.gov This can reveal:
The key amino acid residues involved in substrate recognition and binding.
The conformational changes the enzyme undergoes upon ligand binding.
The mechanism of catalysis by trapping a state that mimics a step in the enzymatic reaction.
For instance, studies on enzymes that metabolize similar amino acids have utilized X-ray crystallography to identify the roles of specific residues in the active site, providing insights into the enzyme's function and mechanism. nih.govnumberanalytics.com Such studies on enzymes that might interact with this compound would be instrumental in understanding its biological role.
Mass Spectrometry for Structural Confirmation and Analysis in Complex Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, mass spectrometry would be used to confirm its molecular formula (C₅H₁₁NO₄) and to provide structural information through tandem mass spectrometry (MS/MS).
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and fragmented. The resulting fragment ions provide clues about the molecule's structure. For an amino acid like this compound, common fragmentation pathways would include the loss of small neutral molecules such as:
Water (H₂O)
Ammonia (NH₃)
Formic acid (HCOOH) from the carboxyl group
High-resolution mass spectrometry would allow for the determination of the exact mass of the parent ion and its fragments, further confirming the elemental composition. This technique is also invaluable for detecting and quantifying the compound in complex biological mixtures, such as cell extracts or physiological fluids.
Interactive Table 4: Plausible Mass Spectrometry Fragmentation of this compound
| Ion | m/z (exact mass) | Proposed Structure/Loss |
| [M+H]⁺ | 150.0761 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 132.0655 | Loss of a water molecule |
| [M+H - NH₃]⁺ | 133.0734 | Loss of ammonia |
| [M+H - HCOOH]⁺ | 104.0863 | Loss of formic acid |
Note: The fragmentation data is predicted based on the general behavior of amino acids in mass spectrometry.
Derivatization and Chemical Transformations of 4s 4 Amino 5,5 Dihydroxypentanoic Acid and Its Analogues
Modification of Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups of (4S)-4-amino-5,5-dihydroxypentanoic acid and its analogues are primary sites for chemical modification, enabling the introduction of various functionalities and the synthesis of a wide array of derivatives. Protecting group chemistry is often employed to selectively react with one functional group while preserving others.
A common strategy for the modification of the primary amino group is N-acylation. This can be achieved through reaction with acyl chlorides or anhydrides. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection is advantageous as the Boc group is stable under many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org
Similarly, the hydroxyl groups can be acylated to form esters. Chemoselective O-acylation of hydroxyamino acids can be achieved using acyl halides or anhydrides under acidic conditions, which protonate the less nucleophilic amino group, allowing the hydroxyl group to react selectively.
The following table summarizes common methods for the modification of amino and hydroxyl groups in related compounds:
| Functional Group | Reagent/Reaction | Product | Purpose |
| Amino Group | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine | Protection for further reactions |
| Amino Group | Acetic anhydride | N-acetylated amine | Derivatization |
| Hydroxyl Group | Acyl chloride in CF₃COOH | O-acyl ester | Derivatization, protection |
| Amino Group | Benzyl chloroformate (Cbz-Cl) | N-Cbz protected amine | Protection for peptide synthesis |
Cyclization Reactions to Lactones or Other Heterocycles
The linear structure of this compound and its analogues, containing both nucleophilic (amino and hydroxyl) and electrophilic (carboxylic acid) centers, makes them ideal precursors for the synthesis of various heterocyclic compounds, including lactones and lactams (cyclic amides).
Intramolecular esterification of γ-hydroxy acids readily yields stable five-membered lactones upon heating. organic-chemistry.org For an analogue such as (4S)-4-amino-5-hydroxypentanoic acid, after protection of the amino group, intramolecular cyclization between the C-5 hydroxyl and the C-1 carboxyl group would lead to the formation of a γ-lactone.
Alternatively, intramolecular amide bond formation can lead to the synthesis of lactams. For instance, after activation of the carboxylic acid, the amino group can act as an intramolecular nucleophile to form a piperidin-2-one ring system. The synthesis of 4-hydroxypiperidin-2-ones has been achieved through methods like reductive aldol (B89426) cyclization of unsaturated amides. fda.gov The formation of various lactam ring sizes through intramolecular cyclization of α-iminoesters has also been reported, highlighting a potential pathway for derivatives of the target compound. guidechem.com
The table below outlines representative cyclization reactions of analogous compounds:
| Starting Material Analogue | Reaction Type | Product Heterocycle |
| γ-hydroxy acid | Intramolecular esterification | γ-lactone |
| α,β-unsaturated amide | Reductive aldol cyclization | 4-hydroxypiperidin-2-one |
| α-iminoester | Intramolecular cyclization | Lactam (various ring sizes) |
Interconversion with Related Oxo-Pentanoic Acid Derivatives
The interconversion of amino and oxo functionalities represents a key transformation in the chemistry of these compounds, enabling access to different classes of derivatives. For example, the oxidation of the hydroxyl group at C-5 of a protected (4S)-4-amino-5-hydroxypentanoic acid derivative would yield the corresponding 5-oxo-pentanoic acid. The oxidation of 5-(4'-fluorophenyl)-5-oxopentanoic acid by acid permanganate (B83412) has been studied, providing a potential method for such transformations. nih.gov
Conversely, the reduction of a 4-oxo-pentanoic acid derivative can lead to the corresponding 4-hydroxypentanoic acid. For example, the synthesis of 5-(4-fluorophenyl)-5-hydroxyvaleric acid has been achieved by the reduction of 5-(4-fluorophenyl)-5-carbonyl valeric acid using sodium borohydride. google.com
Furthermore, the interconversion between an amino group and a keto group is a fundamental transformation. The reductive amination of a 4-oxo-pentanoic acid derivative can be used to introduce the amino group at the C-4 position. Enzymatic methods have been developed for the conversion of levulinic acid (4-oxopentanoic acid) to (R)-4-aminopentanoic acid using engineered glutamate (B1630785) dehydrogenase, demonstrating a sustainable and stereoselective approach.
The following table provides examples of interconversion reactions in related systems:
| Starting Material Analogue | Transformation | Reagent/Method | Product Analogue |
| 5-(4-fluorophenyl)-5-carbonyl valeric acid | Reduction of ketone | Sodium borohydride | 5-(4-fluorophenyl)-5-hydroxyvaleric acid google.com |
| Levulinic acid (4-oxopentanoic acid) | Reductive amination | Engineered glutamate dehydrogenase | (R)-4-aminopentanoic acid |
| 5-(4'-fluorophenyl)-5-oxopentanoic acid | Oxidation | Acid permanganate | Not specified nih.gov |
Application in Organic Synthesis As Chiral Building Blocks and Precursors
Precursors to Other Functionalized Amino Acids and Analogues
While specific documented examples of (4S)-4-amino-5,5-dihydroxypentanoic acid being directly used as a precursor to other functionalized amino acids and their analogues are not extensively reported in publicly available literature, its structure suggests significant potential. The gem-diol functionality is a hydrated form of an aldehyde, which could be unmasked under appropriate conditions to participate in a variety of transformations. This latent aldehyde, in conjunction with the existing amine and carboxylic acid moieties, could serve as a versatile starting point for the synthesis of a diverse range of non-proteinogenic amino acids. For instance, the aldehyde could undergo olefination, reduction, or be used in condensation reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to novel amino acid scaffolds with tailored properties.
Development of Synthetic Methodologies Utilizing this Chiral Scaffold
The development of new synthetic methodologies often relies on the availability of versatile and reactive chiral scaffolds. While dedicated studies on the development of synthetic methods utilizing the this compound scaffold are not widely published, its inherent functionality suggests several avenues for exploration. The vicinal amino-diol arrangement could be a substrate for the development of new stereoselective reactions. For example, the amino group could direct transformations at the adjacent carbon, or the diol could be converted into other functional groups with high stereocontrol. The development of protecting group strategies that differentiate the various functional groups within the molecule would be a critical first step in unlocking its full potential as a versatile chiral building block for methodological studies.
Enzymatic Mechanisms and Biochemical Functionality Studies
Investigation of Enzyme Active Sites and Substrate Specificity
The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site. libretexts.org This pocket is lined with a unique arrangement of amino acid residues whose side chains (R groups) create a distinct chemical environment. libretexts.org The size, shape, charge, and hydrophobicity of the active site determine which molecules can bind and undergo a reaction. libretexts.org
For an enzyme to process (4S)-4-amino-5,5-dihydroxypentanoic acid, its active site would need to accommodate a five-carbon chain with hydroxyl and amino functional groups. The specificity is not always absolute, and enzymes can sometimes exhibit promiscuity, acting on a range of similar substrates. This promiscuity is often the starting point for protein engineering efforts to develop novel biocatalysts. nih.gov
Protein engineering has been successfully used to alter the substrate specificity of enzymes. By making targeted mutations to the amino acids within the active site, researchers can redesign the binding pocket to favor new substrates. pnas.orgnih.gov For example, modifying electrostatic interactions can dramatically shift an enzyme's preference for charged substrates. pnas.org A well-known model for this is the "induced fit" theory, where the binding of a substrate causes a conformational change in the enzyme, optimizing the alignment of catalytic residues. libretexts.org
A powerful demonstration of engineering substrate specificity comes from studies on subtilisin, a protease. By substituting key amino acid residues in the substrate-binding cleft, researchers have been able to change the enzyme's preference for different amino acid side chains in its peptide substrates. nih.gov This highlights how minor changes to the active site can lead to significant functional shifts. Another approach, termed "substrate-assisted catalysis," involves removing a catalytic residue from the enzyme and then supplying a substrate that contains the missing functional group, thereby restoring activity for that specific substrate only. nih.gov
Table 1: Illustrative Examples of Active Site Engineering to Alter Substrate Specificity
| Enzyme | Original Substrate | Target Substrate | Key Mutations | Outcome |
| Subtilisin BPN' | Peptide with various P1 residues | Peptides with charged P1 residues | Gly166 -> Lys/Arg/His or Asp/Glu | Altered electrostatic interactions leading to up to 1900-fold change in specificity for charged substrates. pnas.org |
| Phenylalanyl-tRNA Synthetase (ePheRS) | Phenylalanine | p-acetylphenylalanine | A294G | Relaxed substrate specificity to allow incorporation of non-natural amino acids into proteins. |
| Bacillus amyloliquefaciens Subtilisin | N-succinyl-L-Phe-L-Ala-L-Ala-L-Phe-p-nitroanilide | Substrates with a His at the P2 position | His64Ala | Inactivated the enzyme, but activity was restored with a His-containing substrate, demonstrating substrate-assisted catalysis. nih.gov |
This table is illustrative and based on findings from various protein engineering studies; it does not represent direct research on this compound.
Mechanistic Enzymology of C-C Bond Formation and Amino Group Transfer
The synthesis of a molecule like this compound requires at least two key enzymatic steps: the formation of the carbon backbone and the introduction of the amino group.
Amino Group Transfer: The transfer of an amino group is a fundamental biochemical reaction, most commonly catalyzed by aminotransferases (also known as transaminases). nih.gov These enzymes almost universally rely on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govwikipedia.org The general mechanism of transamination involves a "ping-pong" kinetic model. mdpi.com First, the amino acid substrate binds to the PLP-enzyme complex, forming an external aldimine. The amino group is then transferred to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing an α-keto acid. In the second half of the reaction, an incoming α-keto acid acceptor binds, and the amino group is transferred from PMP to the new substrate, regenerating the PLP-enzyme complex and forming the final amino acid product. mdpi.com
Carbon-Carbon Bond Formation: The formation of C-C bonds is crucial for building the carbon skeletons of organic molecules. Nature employs a diverse array of enzymes for this purpose, including aldolases, synthases, and various radical-based enzymes. rsc.orgresearchgate.net For a molecule with the structure of this compound, an aldol-type reaction is a plausible route for forming the C4-C5 bond. PLP-dependent enzymes are also capable of catalyzing C-C bond formation through various mechanisms, such as decarboxylative aldol (B89426) reactions. nih.govrsc.org For instance, the enzyme UstD, involved in the biosynthesis of ustiloxin (B1242342) B, catalyzes a decarboxylative aldol reaction between l-aspartic acid and an aldehyde to form γ-hydroxy amino acids. nih.gov Similarly, PLP-dependent enzymes can perform γ-substitution reactions, where a leaving group on a homoserine derivative is replaced by a carbon nucleophile, effectively forming a new C-C bond. nih.gov
Redox enzymes, particularly oxygenases like cytochrome P450s, can also mediate C-C bond formation through oxidative coupling of radical intermediates. nih.govnih.gov
Engineering of Biocatalysts for Improved Production
The industrial production of non-canonical amino acids like this compound often relies on the development of highly efficient and specific biocatalysts. nih.govfrontiersin.org Enzyme engineering provides the tools to create such biocatalysts by improving the properties of naturally occurring enzymes or even creating entirely new enzymatic functions. nih.govcaltech.edu The two primary strategies employed are directed evolution and rational design. nih.govfrontiersin.org
Rational Design: This approach uses detailed knowledge of an enzyme's structure, mechanism, and function to make specific, targeted mutations. frontiersin.orgresearchgate.net By analyzing the active site, engineers can predict which amino acid changes will lead to desired properties, such as enhanced activity, altered substrate specificity, or improved stability. frontiersin.org While powerful, rational design is limited by our current understanding of the complex relationship between protein structure and function. frontiersin.org
Directed Evolution: This strategy mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired improvements. researchgate.netscispace.com The genes of the best-performing variants are then used as templates for further rounds of mutation and selection, leading to a cumulative improvement in the enzyme's properties. scispace.com A significant advantage of directed evolution is that it does not require prior knowledge of the enzyme's structure or mechanism. scispace.com
These two approaches can also be combined in semi-rational or focused directed evolution strategies, where random mutations are targeted to specific "hotspot" regions of the enzyme, such as the active site. researchgate.net
Table 2: Comparison of Major Enzyme Engineering Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Rational Design | Uses structural and mechanistic information to make specific, targeted mutations. frontiersin.org | Requires a smaller number of mutants to be tested; can lead to significant improvements with few changes. researchgate.net | Requires detailed knowledge of the enzyme's structure and function, which is often unavailable. frontiersin.org |
| Directed Evolution | Involves random mutagenesis followed by high-throughput screening to identify improved variants. researchgate.netscispace.com | Does not require prior knowledge of enzyme structure or mechanism; can explore unexpected solutions. scispace.com | Can be labor-intensive and time-consuming; requires a sensitive high-throughput screening method. frontiersin.org |
| Semi-Rational Design (Focused Evolution) | Targets random mutagenesis to specific regions of the enzyme ("hotspots") known to be important for function. researchgate.net | Combines the benefits of both approaches, reducing screening effort while exploring a relevant sequence space. | Still requires some structural or functional information to identify target regions. |
This table provides a general overview of enzyme engineering strategies that could be applied to develop biocatalysts for this compound production.
Theoretical and Computational Studies on 4s 4 Amino 5,5 Dihydroxypentanoic Acid and Analogues
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions
While specific QM/MM simulation studies on enzymatic reactions involving (4S)-4-amino-5,5-dihydroxypentanoic acid are not extensively documented in publicly available literature, the methodology is widely applied to understand the mechanisms of enzymes that act on similar amino acid substrates. QM/MM methods are a hybrid approach where the chemically active part of a system, such as the substrate and the key residues in an enzyme's active site, is treated with quantum mechanics (QM), while the larger surrounding environment, like the rest of the protein and solvent, is described using the less computationally intensive molecular mechanics (MM) force fields. wordpress.commdpi.com This approach allows for the detailed study of bond-breaking and bond-forming processes within the complex environment of an enzyme. acs.org
For instance, QM/MM simulations have been instrumental in elucidating the reaction mechanisms of enzymes like transaminases, which are crucial for amino acid metabolism. quantumzyme.com In a study on aspartate transaminase, QM/MM simulations combined with metadynamics revealed a stepwise mechanism for the transamination reaction. The study identified the active site residue Lys258 as a proton shuttle and calculated the free energy barriers for the key steps of the reaction. quantumzyme.com Such studies provide a framework for how the enzymatic processing of this compound could be investigated, for example, in its interaction with aminotransferases or other modifying enzymes.
The general workflow for such a simulation would involve:
Obtaining a high-resolution crystal structure of the target enzyme in complex with the substrate or a substrate analogue.
Defining the QM region, which would typically include the substrate (this compound) and the side chains of catalytically important amino acid residues.
Defining the MM region, encompassing the rest of the protein, water molecules, and any cofactors.
Performing molecular dynamics (MD) simulations to equilibrate the system and then running the QM/MM simulations to map the potential energy surface of the reaction.
Calculating the free energy profile along the reaction coordinate to determine the transition states and intermediates, thereby elucidating the reaction mechanism and energetics. acs.org
Below is a table summarizing the application of QM/MM simulations to analogous enzymatic reactions.
| Enzyme Class | Substrate Type | Key Findings from QM/MM |
| Aspartate Transaminase | Amino Acid | Elucidation of a stepwise proton transfer mechanism and calculation of free energy barriers. quantumzyme.com |
| Lysine Methyltransferases | Amino Acid | Investigation of hydride transfer mechanisms and the origins of substrate specificity. acs.org |
| S-adenosylmethionine Synthetase | Amino Acid | Modeling of the substitution reaction at the C5' atom and the influence of the protein environment on reaction energetics. nih.gov |
Conformational Analysis and Molecular Modeling
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, a flexible γ-amino acid, understanding its preferred conformations is crucial. Molecular modeling techniques, ranging from simple molecular mechanics to high-level quantum chemical calculations, are employed to explore the conformational landscape of such molecules.
Studies on analogous γ-amino acids have demonstrated the power of these methods. For example, research on gababutin-based hybrid peptides, which are constrained γ-amino acids, utilized a combination of 2D NMR spectroscopy and computational modeling to determine their folded conformations in solution and the solid state. nih.gov These studies revealed the presence of specific hydrogen bonding patterns, such as C12/C10-membered rings, that stabilize the peptide backbone into helical structures. nih.gov
For this compound, a conformational analysis would typically involve:
Systematic search of conformational space: Using computational algorithms to rotate the rotatable bonds and identify low-energy conformers.
Geometry optimization: Employing quantum mechanical methods, such as Density Functional Theory (DFT), to find the precise geometry of each stable conformer.
Calculation of relative energies: Determining the relative stability of the different conformers to predict the most populated states.
Analysis of intramolecular interactions: Identifying hydrogen bonds and other non-covalent interactions that stabilize specific conformations.
The following table presents computed properties for this compound and a related analogue, which are foundational for any molecular modeling study.
| Property | This compound | 4-Amino-5-hydroxypentanoic acid |
| Molecular Formula | C5H11NO4 nih.gov | C5H11NO3 nih.gov |
| Molecular Weight | 149.15 g/mol nih.gov | 133.15 g/mol nih.gov |
| IUPAC Name | This compound nih.gov | 4-amino-5-hydroxypentanoic acid nih.gov |
| InChIKey | MKADZLMZCPSMML-VKHMYHEASA-N nih.gov | JPYGFLFUDLRNKX-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | C(CC(=O)O)C(C(O)O)N nih.gov | C(CC(=O)O)C(CO)N nih.gov |
Prediction of Reaction Pathways and Stereoselectivity
Theoretical methods are highly effective in predicting the most likely pathways for chemical reactions and in explaining the origins of stereoselectivity. For a chiral molecule like this compound, understanding and predicting the stereochemical outcome of its reactions is of paramount importance, especially in the context of asymmetric synthesis.
Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. By calculating the energies of transition states for different possible reaction pathways, chemists can predict which products will be formed and in what stereoisomeric ratio.
For example, theoretical studies on intramolecular aldol (B89426) cyclizations catalyzed by amino acids have successfully used DFT calculations to match experimental trends and provide insights into the origins of stereoselectivity. nih.gov These studies model the transition state structures to understand how the catalyst and substrate interact to favor the formation of one stereoisomer over another. Similarly, the stereoselectivity of primary amino acid-catalyzed intermolecular aldol reactions has been investigated, revealing the importance of a six-membered chair-like transition state and a carboxylic acid-catalyzed enamine mechanism. researchgate.net
In the context of synthesizing or modifying this compound, computational studies could be used to:
Model transition states: To understand the factors controlling the stereoselectivity of a key synthetic step.
Evaluate different catalysts: To computationally screen for catalysts that would provide high enantiomeric or diastereomeric excess.
Investigate reaction mechanisms: To elucidate the step-by-step process of a chemical transformation and identify potential side reactions.
The table below summarizes findings from theoretical studies on the stereoselectivity of reactions involving amino acid analogues.
| Reaction Type | Catalyst Type | Computational Method | Key Insights into Stereoselectivity |
| Intramolecular Aldol Cyclization | Amino Acids | DFT (B3LYP/6-31G(d)) | Conformational flexibility of acyclic amino acid catalysts leads to lower enantioselectivity compared to proline. nih.gov |
| Intermolecular Aldol Reaction | Primary Amino Acids | DFT | A six-membered chair-like transition state and a carboxylic acid-catalyzed enamine mechanism are favored. researchgate.net |
| Amino Acid Adsorption on Quartz | Chiral Surface | DFT with XDM dispersion model | London dispersion forces can be the determining factor for enantioselectivity in surface adsorption. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4S)-4-amino-5,5-dihydroxypentanoic acid, and what critical parameters influence yield and enantiomeric purity?
- Methodological Answer : A common approach involves chiral resolution or asymmetric synthesis. For example, enantioselective reduction of a ketone intermediate using catalysts like L-proline derivatives can yield the (4S)-configured product. Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (aqueous/organic biphasic systems), and pH control to minimize racemization. Post-synthesis purification via ion-exchange chromatography ensures enantiomeric purity >98% .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. Coupling constants (-values) between adjacent protons (e.g., H3 and H4) and NOE (Nuclear Overhauser Effect) correlations resolve spatial arrangements. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally related β-amino acids .
Q. How can researchers differentiate between this compound and its structural isomers using chromatographic methods?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak® IA or IB columns) with a mobile phase of hexane/isopropanol (80:20, v/v) and 0.1% trifluoroacetic acid effectively separates enantiomers. Retention time comparisons against synthetic standards and spiking experiments validate identity. Mass spectrometry (LC-MS) with collision-induced dissociation (CID) further distinguishes isomers via fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic degradation pathways involving this compound?
- Methodological Answer : Discrepancies often arise from non-enzymatic side reactions (e.g., Maillard-like reactions between amino groups and carbonyls). To isolate enzymatic pathways, use -labeled substrate analogs and track isotopic incorporation via LC-MS. Parallel experiments under anaerobic conditions and enzyme inhibition studies (e.g., EDTA for metalloenzymes) clarify mechanistic contributions .
Q. What experimental designs are optimal for studying the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer : Conduct stability studies across a pH range (2–12) at 25°C and 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (210–230 nm for α,β-unsaturated intermediates) and quantify residual compound using reversed-phase HPLC (C18 column, 0.1% HPO mobile phase). Buffer systems (e.g., phosphate for pH 2–8, carbonate for pH 9–12) must avoid nucleophilic interference. Arrhenius plots predict shelf-life under storage conditions .
Q. What strategies mitigate non-enzymatic degradation artifacts when isolating this compound from biological matrices?
- Methodological Answer : Immediate sample acidification (pH 3–4) post-harvest prevents amine oxidation. Additives like 1 mM sodium azide inhibit microbial activity, while 0.1% ascorbic acid reduces radical-mediated degradation. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) removes interfering metabolites. Lyophilization at −80°C preserves stability for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
